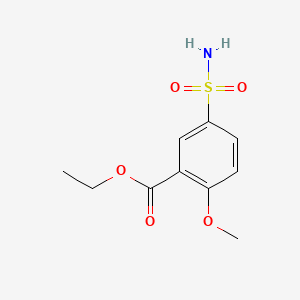

Ethyl 2-methoxy-5-sulfamoylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methoxy-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-3-16-10(12)8-6-7(17(11,13)14)4-5-9(8)15-2/h4-6H,3H2,1-2H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSFLXDMGBSJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186702 | |

| Record name | Ethyl 5-sulphamoyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33045-53-3 | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33045-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-sulphamoyl-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033045533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-sulphamoyl-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-sulphamoyl-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-SULPHAMOYL-O-ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7VF5JG8SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 2-methoxy-5-sulfamoylbenzoate

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical synthesis. It covers its chemical identity, physicochemical properties, synthesis protocols, and its primary applications, with a focus on its role in the development of antipsychotic drugs.

Chemical Identity and Properties

This compound is a complex organic molecule that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1]

IUPAC Name: this compound[1][2]

CAS Number: 33045-53-3[1][2][3][4][5]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₅S | [1][2][3] |

| Molecular Weight | 259.28 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 148-151 °C | [1][6] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [6] |

| Boiling Point (Predicted) | 446.5 ± 55.0 °C | [6] |

| Flash Point (Predicted) | 223.8 °C | [6][7] |

| Solubility | DMSO (Sparingly), Methanol (Slightly) | [6] |

Synthesis and Manufacturing

While specific industrial synthesis protocols for this compound are often proprietary, a general method can be inferred from the synthesis of its methyl analog, Mthis compound, which is also a crucial intermediate for antipsychotic drugs.[8][9] The traditional synthesis route starts from salicylic acid and involves multiple steps such as methylation, chlorosulfonation, amination, and esterification.[8]

Experimental Protocol: Synthesis of the Analog Mthis compound

This protocol describes a more efficient, novel synthesis method for the methyl ester, which is expected to be analogous for the ethyl ester.[8]

Materials:

-

Methyl 2-methoxy-5-chlorobenzoate (0.25 mol)

-

Sodium aminosulfonate (0.25 mol)[8]

-

Cuprous bromide (0.0125 mol)[8]

-

Tetrahydrofuran (300 g)[8]

-

Activated carbon (2 g)[8]

Procedure:

-

A 1000ml reaction flask equipped with a reflux apparatus is charged with 300g of tetrahydrofuran and 50g (0.25mol) of methyl 2-methoxy-5-chlorobenzoate.[8]

-

1.8g of cuprous bromide (0.0125mol) and 25.7g (0.25mol) of sodium aminosulfonate are added to the mixture.[8]

-

The reaction mixture is heated to 65°C and maintained at this temperature for 12 hours.[8]

-

After the reaction period, 2g of activated carbon is added to the solution, and the mixture is filtered while hot.[8]

-

The filtrate is then concentrated under reduced pressure to yield a dry, white crystalline powder of Mthis compound.[8]

Results:

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis process.

References

- 1. Buy this compound | 33045-53-3 [smolecule.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | 33045-53-3 | IE140268 [biosynth.com]

- 4. 33045-53-3|this compound|BLD Pharm [bldpharm.com]

- 5. ivychem.com [ivychem.com]

- 6. chembk.com [chembk.com]

- 7. indiamart.com [indiamart.com]

- 8. Page loading... [guidechem.com]

- 9. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

"Ethyl 2-methoxy-5-sulfamoylbenzoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methoxy-5-sulfamoylbenzoate is a key chemical intermediate, primarily recognized for its role in the synthesis of the atypical antipsychotic drug, sulpiride. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance within the context of dopamine receptor signaling. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted aromatic ester. Its chemical structure consists of a benzoate ring with a methoxy group at the 2-position, a sulfamoyl group at the 5-position, and an ethyl ester functional group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Ethyl 2-methoxy-5-sulfonamidobenzoate, Ethyl 5-(aminosulfonyl)-2-methoxybenzoate, Sulpiride Impurity C[2][3] |

| CAS Number | 33045-53-3[1][3] |

| Molecular Formula | C₁₀H₁₃NO₅S[1][3] |

| Molecular Weight | 259.28 g/mol [1][3] |

| InChI Key | ZQSFLXDMGBSJKV-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid[1] |

| Melting Point | 148-151 °C[1] |

| Boiling Point | 446.5 °C at 760 mmHg[3] |

| Density | 1.317 g/cm³[3] |

| Solubility | Soluble in water. Sparingly soluble in DMSO and slightly soluble in Methanol.[4] |

| Flash Point | 223.8 °C[3] |

Synthesis and Purification

The synthesis of this compound can be achieved through the esterification of 2-methoxy-5-sulfamoylbenzoic acid with ethanol. A general workflow for this process is outlined below.

References

- 1. What is the mechanism of Sulpiride? [synapse.patsnap.com]

- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Paradoxical dopaminergic drug effects in extraversion: dose- and time-dependent effects of sulpiride on EEG theta activity [frontiersin.org]

- 4. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide on Ethyl 2-methoxy-5-sulfamoylbenzoate

This guide provides an overview of the fundamental physicochemical properties of Ethyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

The core molecular attributes of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₅S[1][2][3][4] |

| Molecular Weight | 259.28 g/mol [1][2][4] |

| CAS Number | 33045-53-3[1][2][3][4] |

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.

Caption: Molecular Properties of this compound

References

Technical Guide: Physicochemical Properties and Synthesis of Ethyl 2-methoxy-5-sulfamoylbenzoate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties, specifically the melting and boiling points, of Ethyl 2-methoxy-5-sulfamoylbenzoate. It also includes a detailed experimental protocol for its synthesis and standard methods for physical characterization.

Physicochemical Data

This compound is a white to off-white solid chemical compound.[1] It is primarily recognized as a key intermediate in the synthesis of the antipsychotic drug Sulpiride.[1][2]

The key physical properties are summarized in the table below for quick reference.

| Property | Value | Conditions |

| Melting Point | 148 - 151 °C | Not specified |

| Boiling Point | 446.5 °C | at 760 mmHg |

| Predicted Boiling Point | 446.5 ± 55.0 °C | Not specified |

| Density | 1.317 g/cm³ | Not specified |

| Flash Point | 223.8 °C | Not specified |

Data sourced from multiple chemical suppliers and databases.[1][2][3]

Experimental Protocols

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-methoxy-5-chlorobenzoic acid ethyl ester with sodium aminosulfonate.[1][2]

Materials:

-

2-methoxy-5-chlorobenzoic acid ethyl ester

-

Sodium aminosulfonate

-

Reaction flask (e.g., 1000ml) with reflux apparatus[2]

-

Heating and stirring equipment

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 1000ml reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran and 0.25 mol of 2-methoxy-5-chlorobenzoate.[2]

-

Add 1.8g (0.0125mol) of cuprous bromide and 25.7g (0.25mol) of sodium aminosulfonate to the mixture.[2]

-

Raise the temperature to 65°C and maintain this temperature for 12 hours with continuous stirring.[2]

-

After the reaction is complete, add 2g of activated carbon to the reaction mixture for decoloration and filter while hot.[1][2]

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.[1][2]

-

The resulting white crystalline powder is dried under a vacuum at 60°C.[2]

2.2. Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Gallenkamp, Thiele tube, or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Thermometer

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is expected to be between 148 and 151 °C.[1][2]

2.3. Determination of Boiling Point

Due to the high boiling point of this compound (446.5 °C), distillation under reduced pressure (vacuum distillation) is typically required to prevent decomposition. The boiling point at atmospheric pressure is often an extrapolated or predicted value.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum pump and manometer

Procedure:

-

The sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

-

The system is evacuated to a specific, stable pressure.

-

The sample is heated gently. The temperature and pressure are closely monitored.

-

The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer bulb, with the condensate dripping into the receiver. This temperature is recorded along with the corresponding pressure.

-

A nomograph can be used to convert the boiling point at a reduced pressure to the normal boiling point at atmospheric pressure (760 mmHg).

Workflow and Pathway Visualizations

The following diagram illustrates the synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

References

Navigating the Solubility Landscape of Ethyl 2-methoxy-5-sulfamoylbenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document collates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Executive Summary

This compound (CAS No. 33045-53-3) is a white to off-white crystalline solid. While quantitative solubility data for this specific compound remains limited in publicly accessible literature, qualitative assessments indicate its solubility in water. This guide provides a framework for determining its quantitative solubility in various organic solvents, leveraging established methodologies for pharmaceutical compounds.

Data Presentation: Solubility Profile

Due to the absence of specific quantitative solubility values for this compound in peer-reviewed literature, the following table summarizes the available qualitative data. A placeholder column is included for researchers to populate with their own experimentally determined quantitative data.

| Solvent | Qualitative Solubility | Quantitative Solubility (User-Determined) | Temperature (°C) |

| Water | Soluble[1] | ||

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | ||

| Methanol | Slightly Soluble | ||

| Ethanol | Data not available | ||

| Acetone | Data not available | ||

| Acetonitrile | Data not available | ||

| Dichloromethane | Data not available |

For reference, the structurally similar compound, benzamide, exhibits the following solubility order in a range of organic solvents: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water[2][3]. This information may serve as a preliminary guide for solvent selection in experimental studies.

Experimental Protocols: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This protocol is adapted from general guidelines provided by the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA) for pharmaceutical compounds[4][5][6][7][8].

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated quantitative analytical technique.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

-

3. Data Analysis and Reporting:

-

The solubility should be reported in units such as mg/mL or mol/L.

-

The temperature at which the solubility was determined must be specified.

-

The analytical method used for quantification should be described.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

References

- 1. biosynth.com [biosynth.com]

- 2. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectral Analysis of Ethyl 2-methoxy-5-sulfamoylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Ethyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate and known impurity in the synthesis of the antipsychotic drug Sulpiride. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and quality control of related pharmaceutical compounds.

Introduction

This compound, with the chemical formula C₁₀H₁₃NO₅S and a molecular weight of 259.28 g/mol , is a significant compound in pharmaceutical development, particularly in the manufacturing of Sulpiride.[1] It is also recognized as "Sulpiride impurity C" in the European Pharmacopoeia.[2][3][4][5] Accurate spectral analysis is crucial for its identification, purity assessment, and to ensure the quality of the final active pharmaceutical ingredient (API). This guide presents a summary of its expected spectral characteristics.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. This data is based on the analysis of its chemical structure and comparison with known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.2 | d | 1H | Ar-H |

| ~7.8 | dd | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~4.8 | s (broad) | 2H | -SO₂NH₂ |

| 4.41 | q | 2H | -OCH₂CH₃ |

| 3.95 | s | 3H | -OCH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type |

| ~165 | C=O (ester) |

| ~158 | Ar-C-O |

| ~135 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-C-S |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~62 | -OCH₂CH₃ |

| ~57 | -OCH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3350 - 3250 | Medium | N-H | Symmetric & Asymmetric Stretching |

| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |

| 2980 - 2850 | Medium | C-H (Aliphatic) | Stretching |

| ~1720 | Strong | C=O (Ester) | Stretching |

| ~1600, ~1480 | Medium | C=C (Aromatic) | Stretching |

| ~1340, ~1160 | Strong | S=O (Sulfonamide) | Asymmetric & Symmetric Stretching |

| ~1250 | Strong | C-O (Ester) | Stretching |

| ~1080 | Medium | C-O (Aryl ether) | Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 259 | [M]⁺ (Molecular Ion) |

| 214 | [M - OCH₂CH₃]⁺ |

| 180 | [M - SO₂NH₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Spectroscopy:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

¹³C NMR Spectroscopy:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 s

-

Pulse width: 90°

-

Spectral width: 0 to 200 ppm

-

Proton decoupling: Applied during acquisition.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as necessary for the specific ionization technique.

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: m/z 40-400

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationships between the spectroscopic techniques and the derived structural information.

Caption: General workflow for the acquisition and analysis of spectral data.

Caption: Logical relationships between spectroscopic techniques and derived information.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 2-methoxy-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and degradation pathways of Ethyl 2-methoxy-5-sulfamoylbenzoate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known chemistry of its functional groups (sulfonamide, ester, and ether), data from analogous compounds, and established principles of forced degradation studies as outlined by regulatory bodies like the International Council for Harmonisation (ICH).

Introduction

This compound is a molecule of interest in pharmaceutical development. Understanding its thermal stability and degradation profile is crucial for ensuring drug substance and product quality, safety, and efficacy. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule, and helping to develop stability-indicating analytical methods.[1][2] This guide outlines the potential thermal degradation pathways of this compound and provides a framework for its systematic investigation.

Physicochemical Properties and Analog Data

| Property | Mthis compound | This compound |

| Melting Point (°C) | 175 - 177 | Data not available |

| Decomposition Temperature (°C) | Data not available | Data not available |

| Thermogravimetric Analysis (TGA) | Data not available | Data not available |

| Differential Scanning Calorimetry (DSC) | Data not available | Data not available |

Data for Mthis compound is sourced from commercially available safety data sheets.

Potential Thermal Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated under thermal stress. The primary sites susceptible to degradation are the ethyl ester and the sulfonamide moieties.

-

Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which would yield 2-methoxy-5-sulfamoylbenzoic acid and ethanol. This reaction is often catalyzed by the presence of moisture and can be accelerated at elevated temperatures.[3][4][5][6][7]

-

Sulfonamide Bond Cleavage: The carbon-sulfur bond in the sulfonamide group can undergo cleavage under thermal stress, potentially leading to the formation of various degradation products. For some sulfonamides, the cleavage of the aniline-sulfone bond is a known degradation route.[8]

-

Ether Cleavage: The methoxy group attached to the benzene ring could also be susceptible to cleavage at higher temperatures, though this is generally less likely than ester or sulfonamide degradation under typical forced degradation conditions.

-

Decarboxylation: Following ester hydrolysis, the resulting carboxylic acid could undergo decarboxylation at elevated temperatures.

-

Further Reactions: The initial degradation products can undergo further reactions, leading to a complex mixture of impurities.

Below is a DOT language script illustrating a potential primary degradation pathway.

Caption: Potential primary thermal degradation pathways of this compound.

Proposed Experimental Protocols for Thermal Stability Assessment

A systematic approach to evaluating the thermal stability of this compound should involve a combination of thermo-analytical techniques and stress testing under various conditions.

Objective: To determine the onset temperature of decomposition and the percentage of weight loss as a function of temperature.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Record the weight loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the weight loss curve.

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as polymorphic transitions or decomposition.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC instrument.

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event.

Objective: To identify potential degradation products under thermal stress and to develop a stability-indicating analytical method.

Methodology:

-

Solid State Stressing:

-

Place a known amount of this compound in a controlled temperature and humidity chamber.

-

Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).

-

At each time point, withdraw a sample and analyze for degradation using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

-

Solution State Stressing:

-

Prepare solutions of this compound in relevant solvents (e.g., water, buffers at different pH values, organic solvents).

-

Expose the solutions to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Analyze the samples at various time intervals to monitor the formation of degradants.

-

The following DOT script outlines a general workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Analytical Techniques for Degradation Product Characterization

A combination of analytical techniques is essential for the separation, identification, and quantification of degradation products.

-

High-Performance Liquid Chromatography (HPLC) with UV detection: For the separation and quantification of the parent drug and its degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of degradation products by providing molecular weight and fragmentation information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated degradation products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups during degradation.

Conclusion

While specific experimental data for this compound is not currently available, a thorough understanding of its chemical structure allows for the prediction of potential degradation pathways. A systematic investigation using the experimental protocols outlined in this guide will enable researchers to establish a comprehensive thermal stability and degradation profile. This information is critical for the development of a stable and safe pharmaceutical product. It is recommended that forced degradation studies be initiated early in the drug development process to inform formulation and packaging decisions.[1]

References

- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. sserc.org.uk [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. wyzant.com [wyzant.com]

- 8. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to Ethyl 2-methoxy-5-sulfamoylbenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of Ethyl 2-methoxy-5-sulfamoylbenzoate, a key intermediate in the pharmaceutical industry. This document provides detailed experimental protocols, comparative data, and workflow visualizations to support researchers and professionals in organic synthesis and drug development.

Introduction

This compound, with the CAS number 33045-53-3, is a substituted aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2][3] Its molecular structure, featuring a methoxy group, an ethyl ester, and a sulfamoyl group, provides a versatile scaffold for the construction of more complex molecules. Most notably, it is a primary precursor in the industrial synthesis of the antipsychotic drug Sulpiride. This guide will delve into the synthetic routes to obtain this intermediate and its subsequent application in the preparation of Sulpiride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 33045-53-3 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₅S | [1][3] |

| Molecular Weight | 259.28 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 148-151 °C | [1] |

| Boiling Point | 446.5 °C at 760 mmHg | [3] |

| Density | 1.317 g/cm³ | [3] |

| Flash Point | 223.8 °C | [3] |

Synthesis of this compound

There are two primary synthetic strategies for the preparation of this compound and its methyl analog, which can be adapted for the ethyl ester. The traditional route begins with salicylic acid, while a more modern approach utilizes a pre-functionalized aromatic ring.

Traditional Synthesis Route (via Salicylic Acid)

The classical synthesis is a multi-step process that starts from readily available salicylic acid. This pathway involves:

-

Methylation of the phenolic hydroxyl group.

-

Chlorosulfonation of the aromatic ring.

-

Amination of the sulfonyl chloride.

-

Esterification of the carboxylic acid.

While this method is well-established, it is often characterized by long reaction sequences and the generation of significant chemical waste.

Modern Synthesis Route (via 2-methoxy-5-chlorobenzoate)

A more recent and efficient approach involves the direct sulfamoylation of a substituted benzoate. This method offers a shorter reaction sequence and is generally more environmentally benign.

Experimental Protocol: Modern Synthesis

Objective: To synthesize this compound from Ethyl 2-methoxy-5-chlorobenzoate.

Materials:

-

Ethyl 2-methoxy-5-chlorobenzoate

-

Sodium aminosulfonate

-

Cuprous bromide (catalyst)

-

Tetrahydrofuran (THF, solvent)

-

Activated carbon

Procedure:

-

In a 1000 mL reaction flask equipped with a reflux condenser, add 300 g of tetrahydrofuran, 0.25 mol of Ethyl 2-methoxy-5-chlorobenzoate, 1.8 g (0.0125 mol) of cuprous bromide, and 25.7 g (0.25 mol) of sodium aminosulfonate.

-

Heat the reaction mixture to 65 °C and maintain this temperature for 12 hours.

-

After the reaction is complete, add 2 g of activated carbon to the solution and filter while hot.

-

Concentrate the filtrate under reduced pressure to dryness.

-

Dry the resulting solid under vacuum at 60 °C to yield the final product.

Expected Yield: 94.5% Purity (by HPLC): 99.51%

Application in the Synthesis of Sulpiride

This compound is a pivotal intermediate in the synthesis of Sulpiride, an antipsychotic medication. The reaction involves the amidation of the ethyl ester with (S)-1-ethyl-2-aminomethylpyrrolidine.

Experimental Protocols for Sulpiride Synthesis

Several variations of the amidation reaction have been reported, with differences in solvent, temperature, and reaction time. A summary of these conditions and their outcomes is provided in the table below.

| Protocol | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | (S)-1-ethyl-2-aminomethyl pyrrolidine | Isopropanol | 80 | 36 | 90.3 | 99.1 |

| 2 | 1-ethyl-2-aminomethyl pyrrolidine | Glycerol | 110-120 | 4 | 88.5 | 99.5 |

| 3 | (S)-1-ethyl-2-aminomethyl pyrrolidine | Dimethylformamide | 110 | 6-9 | 87.1 | 99.4 |

| 4 | (S)-1-ethyl-2-aminomethylpyrrolidine | None | 90-100 | 5 | 93.8 | 99.2 |

Detailed Experimental Protocol (Protocol 1)

Objective: To synthesize Sulpiride from this compound.

Materials:

-

This compound (25.9 g)

-

(S)-1-ethyl-2-aminomethyl pyrrolidine (15 g)

-

Isopropanol (20 g)

-

Ethanol

Procedure:

-

Combine this compound, (S)-1-ethyl-2-aminomethyl pyrrolidine, and isopropanol in a reaction vessel.

-

Heat the mixture at 80 °C for 36 hours.

-

After the reaction is complete, add 10 g of ethanol and reflux for 10 minutes with stirring.

-

Cool the mixture to 5 °C and stir for 1 hour.

-

Filter the resulting solid, wash with ethanol, and dry at 65 °C.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: Protons of the ethyl group (triplet and quartet), a singlet for the methoxy group, and distinct signals for the aromatic protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the sulfonamide, C=O stretching of the ester, S=O stretching of the sulfonamide, and C-O stretching of the ether and ester.

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the preparation of the antipsychotic drug Sulpiride. The modern synthetic route offers a more efficient and environmentally friendly alternative to the traditional multi-step process. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the efficient synthesis and application of this important intermediate.

References

Potential Biological Activities of Ethyl 2-methoxy-5-sulfamoylbenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of the antipsychotic drug sulpiride.[1][2][3] While the biological activities of this specific ester have not been extensively studied, its core structure, a substituted benzenesulfonamide, is a well-established pharmacophore present in a wide array of therapeutic agents.[4][5][6][7] The sulfonamide functional group is a versatile scaffold known to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[4][6][7][8][9] This technical guide explores the potential biological activities of derivatives of this compound by examining the established activities of structurally related sulfonamides. This document is intended to serve as a resource for researchers and drug development professionals interested in designing and synthesizing novel therapeutic agents based on this scaffold.

Potential Therapeutic Targets and Biological Activities

Derivatives of this compound are promising candidates for development as inhibitors of several key enzymes and as agents with potential anticancer, anti-inflammatory, and antimicrobial properties.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group, making it a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[10] Inhibition of specific CA isoforms has therapeutic applications in various conditions.

-

Anticancer Activity: Carbonic anhydrase IX (CA IX) is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[11][12] Selective inhibitors of CA IX are therefore being investigated as anticancer agents.[7][13]

-

Anti-glaucoma Activity: Inhibition of carbonic anhydrase II (CA II) in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[14]

Table 1: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives

| Compound | Target Isoform | IC50 (nM) | Reference |

| Acetazolamide | CA IX | 63 | [13] |

| Acetazolamide | CA XII | 92 | [13] |

| Benzenesulfonamide Derivative 17e | CA IX | 25 | [13] |

| Benzenesulfonamide Derivative 17f | CA IX | 38 | [13] |

| Benzenesulfonamide Derivative 17g | CA IX | 52 | [13] |

| Benzenesulfonamide Derivative 17h | CA IX | 41 | [13] |

| Benzenesulfonamide Derivative 17e | CA XII | 31 | [13] |

| Benzenesulfonamide Derivative 17f | CA XII | 45 | [13] |

| Benzenesulfonamide Derivative 17g | CA XII | 80 | [13] |

| Benzenesulfonamide Derivative 17h | CA XII | 66 | [13] |

| Tetrafluorobenzenesulfonamide 4a | hCA IX | 1.5 | [15] |

| Tetrafluorobenzenesulfonamide 5a | hCA IX | 2.2 | [15] |

| Tetrafluorobenzenesulfonamide 4a | hCA XII | 0.8 | [15] |

| Tetrafluorobenzenesulfonamide 5a | hCA XII | 1.1 | [15] |

| Schiff Base Derivative 14 | hCA IX | 15.3 | [14] |

| Schiff Base Derivative 14 | hCA XII | 8.3 | [14] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cyclooxygenase (COX) Inhibition and Anti-inflammatory Activity

Certain sulfonamide derivatives are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade and pain signaling.[6] Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[16][17] The anti-inflammatory properties of sulfonamides may also be attributed to their ability to reduce the bioavailability of neutrophil-derived hypochlorous acid.[18]

Table 2: COX-2 Inhibitory Activity of Sulfonamide Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Celecoxib | 0.05 | 294 | [3] |

| Pyrazole Sulfonamide Derivative | 0.01 | 344.56 | [8] |

| Pyrazole-based Derivative | 0.28 | 172.32 | [8] |

| Diaryl-based Pyrazole Derivative 15a | 0.098 | 54.847 | [8] |

| 1,3,4-Oxadiazole Derivative ODZ2 | 0.48 | 132.83 | [19] |

| Benzenesulfonamide-Triazole Conjugate 6b | 0.04 | 329 | [3] |

| Benzenesulfonamide-Triazole Conjugate 6j | 0.04 | 312 | [3] |

| Quinazolinone Derivative 1c | - (47.1% inhibition at 20 µM) | - | [20] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index indicates the preference for inhibiting COX-2 over COX-1.

Anticancer Activity

Beyond carbonic anhydrase inhibition, sulfonamide derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[10] Their cytotoxic effects have been evaluated against a range of human cancer cell lines.

Table 3: Cytotoxic Activity of Sulfonamide Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Sulfonamide Derivative | MDA-MB-468 | Breast Cancer | < 30 | [10] |

| Sulfonamide Derivative | MCF-7 | Breast Cancer | < 128 | [10] |

| Sulfonamide Derivative | HeLa | Cervical Cancer | < 360 | [10] |

| Thiazol-4-one-benzenesulfonamide 4e | MDA-MB-231 | Breast Cancer | 3.58 | [7] |

| Thiazol-4-one-benzenesulfonamide 4e | MCF-7 | Breast Cancer | 4.58 | [7] |

| Pyrazole-based Derivative | Various | - | 2.34 - 16.43 | [8] |

| Quinoline-8-sulfonamide Derivative 9a | C32 | Amelanotic Melanoma | 520 | [21] |

| Sulfonamide Derivative 8b | HeLa | Cervical Cancer | 4.62 | [16] |

| Sulfonamide Derivative 8b | MCF-7 | Breast Cancer | 7.21 | [16] |

| Sulfonamide Derivative 8b | MDA-MB-231 | Breast Cancer | 5.89 | [16] |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents to be widely used and function by competitively inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4][5] This bacteriostatic action prevents bacterial growth and proliferation.[7]

Table 4: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I) | S. aureus | 32 - 512 | [22] |

| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (II) | S. aureus | 32 - 512 | [22] |

| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide (III) | S. aureus | 32 - 512 | [22] |

| N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c) | Gram-negative & Gram-positive bacteria | Not specified, but potent | [23] |

| Isopropyl substituted derivative | S. aureus | 3.9 | [24] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders.[20][21] Some sulfonamide derivatives have been shown to inhibit tyrosinase activity.

Table 5: Tyrosinase Inhibitory Activity of Sulfonamide Derivatives

| Compound | IC50 (mM) | Reference |

| Sulfonamide Chalcone 5c | 0.43 | [12] |

| Sulfonamide Chalcone 5b | 0.80 | [12] |

| Sulfonamide Chalcone 5f | 0.75 | [12] |

| Sulfonamide Chalcone 5g | 0.59 | [12] |

| Sulfonamide Chalcone 5h | 0.78 | [12] |

| Kojic Acid (Standard) | 0.60 | [12] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase.[25]

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

-

Tris-HCl buffer (50 mM, pH 7.5)

-

DMSO or acetonitrile for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

-

Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

-

Assay in 96-well Plate:

-

Add assay buffer to the wells.

-

Add the test compound dilutions or DMSO (for the control) to the respective wells.

-

Add the CA working solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.[4]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX enzyme.[26]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX assay buffer

-

COX probe

-

COX cofactor

-

Arachidonic acid (substrate)

-

Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute the COX enzymes and prepare working solutions as per the manufacturer's instructions.

-

Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor.

-

Prepare serial dilutions of the test compounds and the positive control.

-

-

Assay in 96-well Plate:

-

Add the test compound dilutions or solvent (for controls) to the appropriate wells.

-

Add the reaction mix to all wells.

-

Add the COX enzyme solution to the wells.

-

Pre-incubate at 25°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[26]

-

-

Data Analysis:

-

Determine the reaction rate from the linear portion of the fluorescence vs. time plot.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value.

-

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at different concentrations.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 4 hours.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[21]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting cell viability against compound concentration.

-

Antimicrobial Activity (Broth Microdilution for MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[5][6][18]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Test compounds

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Prepare a standardized bacterial suspension in MHB (e.g., to 0.5 McFarland standard).

-

-

Serial Dilution of Compounds:

-

In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

-

-

Inoculation:

-

Inoculate each well with the bacterial suspension.

-

-

Incubation:

-

Incubate the plate at 37°C for 16-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase.[1]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Test compounds and a known tyrosinase inhibitor (e.g., Kojic acid) as a positive control

-

Phosphate buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a fresh solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of the test compounds and positive control.

-

-

Assay in 96-well Plate:

-

Add phosphate buffer, test compound dilution, and tyrosinase solution to the wells.

-

Pre-incubate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Measure the absorbance at 475 nm at regular intervals.[1]

-

-

Data Analysis:

-

Calculate the rate of dopachrome formation.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Caption: Mechanism of selective COX-2 inhibition by sulfonamide derivatives.

Caption: Inhibition of tumor-associated carbonic anhydrase IX.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By leveraging the well-established biological activities of the sulfonamide functional group, medicinal chemists can design and synthesize derivatives with potent and selective activities against a range of targets. This guide provides a foundation for such endeavors by summarizing the potential biological activities, providing quantitative data from related compounds, and detailing the experimental protocols necessary for their evaluation. Further research into the synthesis and biological screening of derivatives of this compound is warranted to explore their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]

- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]

- 12. ukm.my [ukm.my]

- 13. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. activeconceptsllc.com [activeconceptsllc.com]

- 18. protocols.io [protocols.io]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to Ethyl 2-methoxy-5-sulfamoylbenzoate as Sulpiride Impurity C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulpiride, a substituted benzamide, is an atypical antipsychotic agent primarily used in the treatment of schizophrenia. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety, efficacy, and quality. Ethyl 2-methoxy-5-sulfamoylbenzoate, designated as Sulpiride Impurity C in the European Pharmacopoeia, is a known process impurity and a potential degradation product of sulpiride. This technical guide provides a comprehensive overview of Sulpiride Impurity C, including its synthesis, analytical detection, potential toxicological implications, and its role in the quality control of sulpiride.

Physicochemical Properties and Identification

This compound is a white to off-white solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (Sulpiride Impurity C)

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Sulpiride Impurity C | [1] |

| CAS Number | 33045-53-3 | [1] |

| Molecular Formula | C10H13NO5S | [1] |

| Molecular Weight | 259.28 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 148-151 °C | [2] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [2] |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Adapted from Methyl Ester Synthesis)

This procedure is adapted from the synthesis of Mthis compound.[3]

Materials:

-

2-methoxy-5-chlorosulfonylbenzoic acid

-

Ethanol

-

Ammonia solution (25%)

-

Sodium hydroxide

-

Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Esterification: In a round-bottom flask, dissolve 2-methoxy-5-chlorosulfonylbenzoic acid in an excess of ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-methoxy-5-chlorosulfonylbenzoate.

-

Amination: Dissolve the crude ethyl 2-methoxy-5-chlorosulfonylbenzoate in a suitable organic solvent (e.g., dichloromethane). Cool the solution in an ice bath and slowly add an excess of concentrated ammonia solution with vigorous stirring.

-

Isolation and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Methods for Detection and Quantification

The control of Sulpiride Impurity C in the final drug product is essential. The European Pharmacopoeia outlines methods for the analysis of sulpiride and its impurities.[4] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for the separation and quantification of sulpiride and its related substances, including Impurity C.

Experimental Protocol: HPLC Method for Sulpiride and its Impurities

This protocol is based on the principles of reversed-phase HPLC as described in the European Pharmacopoeia for sulpiride analysis.[4]

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

-

Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile. The exact gradient program should be optimized to achieve adequate separation of all impurities.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 240 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of a known concentration in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the sulpiride drug substance or a crushed tablet powder in the mobile phase to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the impurity using the peak area and the concentration of the standard.

Caption: Workflow for the HPLC analysis of Sulpiride Impurity C.

Regulatory Limits and Toxicological Considerations

The European Pharmacopoeia specifies limits for impurities in sulpiride. While a specific limit for Impurity C is not individually listed in the available documentation, it falls under the category of "specified impurities." For specified impurities, a general limit is often applied, which is typically not more than 0.10% to 0.5% for an individual impurity, with a total impurity limit also being defined.[5] The exact limit should be confirmed with the most recent version of the relevant pharmacopeia.

Toxicological Profile

-

Benzamides: Some benzamide derivatives have been associated with renal and hepatic toxicity in animal studies.[6][7]

-

Sulfonamides: Aromatic sulfonamides have been studied for their potential genotoxicity, with some compounds showing mutagenic effects in Ames tests.[8]

Given the lack of specific data, and as a matter of good practice, the concentration of this compound in sulpiride should be controlled to the lowest reasonably achievable level.

Impact on Drug Product Stability and Efficacy

The presence of impurities can have a significant impact on the stability and efficacy of a drug product. Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.[9][10] While specific studies on the impact of this compound on sulpiride's stability are not extensively reported, general principles suggest that impurities can:

-

Act as catalysts for the degradation of the active pharmaceutical ingredient (API).

-

Interact with excipients, leading to the formation of new impurities.

-

Potentially alter the dissolution profile and bioavailability of the drug product.

Therefore, controlling the level of Impurity C is important for ensuring the consistent quality and performance of sulpiride formulations throughout their shelf life.

Signaling Pathway of Sulpiride

Sulpiride primarily exerts its antipsychotic effects by acting as a selective antagonist of dopamine D2 and D3 receptors in the brain.[11] The blockade of these receptors, particularly in the mesolimbic pathway, is thought to be responsible for its therapeutic effects in schizophrenia. Dopamine D2 receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] By blocking these receptors, sulpiride can modulate downstream signaling cascades.

Caption: Simplified signaling pathway of Sulpiride at the Dopamine D2 receptor.

Conclusion

This compound (Sulpiride Impurity C) is a critical quality attribute for sulpiride drug substance and product. Its control is mandated by pharmacopeial standards to ensure the safety and efficacy of the medication. This technical guide has provided an in-depth overview of its synthesis, analytical control, potential toxicological concerns, and its relationship to the mechanism of action of sulpiride. Continuous monitoring and control of this impurity are paramount in the pharmaceutical manufacturing of sulpiride. Further research into the specific toxicological profile of Sulpiride Impurity C would be beneficial for a more comprehensive risk assessment.

References

- 1. Sulpiride EP Impurity C | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. CN105439915A - Preparation method of mthis compound - Google Patents [patents.google.com]

- 4. drugfuture.com [drugfuture.com]

- 5. edqm.eu [edqm.eu]

- 6. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]

- 7. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jmps.crsp.dz [jmps.crsp.dz]

- 9. researchgate.net [researchgate.net]

- 10. irjet.net [irjet.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Sulpiride from Ethyl 2-Methoxy-5-Sulfamoylbenzoate: An Application Note for Researchers

Abstract

This application note provides detailed protocols and quantitative data for the synthesis of Sulpiride, an atypical antipsychotic agent, starting from Ethyl 2-methoxy-5-sulfamoylbenzoate. Sulpiride is a substituted benzamide derivative that acts as a selective dopamine D2/D3 receptor antagonist and is utilized in the treatment of schizophrenia and depression.[1][2] The synthesis primarily involves the amidation of this compound with (S)-1-ethyl-2-aminomethylpyrrolidine. This document outlines various reaction conditions, including solvent selection, temperature, and the use of catalysts, to achieve high yields and purity. The presented data and protocols are intended to guide researchers and professionals in drug development in the efficient synthesis of Sulpiride.

Introduction

Sulpiride, chemically known as N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide, is a crucial pharmaceutical compound.[3] The synthesis route starting from this compound or its methyl ester analog is a common and efficient method for its preparation.[4][5][6][7] This key reaction is an amidation where the ester group of the benzoate reacts with the primary amine of (S)-1-ethyl-2-aminomethylpyrrolidine to form the corresponding amide, Sulpiride. This document details several protocols derived from the scientific literature and patents, providing a comparative overview of different synthetic strategies.

Synthetic Pathway

The core reaction for the synthesis of Sulpiride from this compound is depicted below. The reaction can also be carried out using the methyl ester analog, Mthis compound, under similar conditions.[4][5][7]

Caption: General synthetic pathway for Sulpiride.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of Sulpiride. Several variations in reaction conditions have been reported, leading to different yields and purities.

Protocol 1: Glycerol as Solvent

This protocol utilizes glycerol as a high-boiling solvent, facilitating the reaction at elevated temperatures.

Materials:

-

This compound (or Mthis compound)

-

(S)-1-ethyl-2-aminomethylpyrrolidine

-

Glycerol

-

Ethanol

-

Deionized water

Procedure:

-

In a reaction vessel, combine this compound and (S)-1-ethyl-2-aminomethylpyrrolidine in the specified molar ratio (see Table 1).[6]

-

Add glycerol to the mixture.[6]

-

Heat the reaction mixture to 90-110°C under an inert atmosphere (e.g., nitrogen) and maintain for 4-10 hours with stirring.[4][5][6]

-

After the reaction is complete, cool the mixture to 80°C and add ethanol.[6][7]

-

Reflux the mixture for a short period (e.g., 10 minutes), then cool to 0-5°C and stir for 1-2 hours to precipitate the product.[5][6][7]

-

Filter the crude Sulpiride product, wash with cold ethanol, and dry under vacuum at 65°C.[6][7]

Protocol 2: Ethylene Glycol as Solvent with Catalyst

This protocol employs ethylene glycol as a solvent and introduces a solid base catalyst to potentially improve reaction efficiency.

Materials:

-

Mthis compound

-

N-ethyl-2-aminomethyl pyrrolidine

-

Ethylene glycol

-

Solid base catalyst (e.g., HND-62)[4]

-

Mixed solvent for purification (e.g., ethanol/water)

Procedure:

-

Charge a clean reaction kettle with N-ethyl-2-aminomethyl pyrrolidine, ethylene glycol, and Mthis compound according to the ratios provided in Table 1.[4]

-

Add the solid base catalyst to the reaction mixture.[4]

-

Heat the reaction to 85°C and maintain at this temperature with reflux for approximately 4 hours.[4]

-

Upon completion, the crude Sulpiride product is collected.

-

The crude product is then purified by recrystallization from a suitable mixed solvent to obtain the final high-purity Sulpiride.[4]

Workflow for Sulpiride Synthesis

The general workflow for the synthesis and purification of Sulpiride is outlined in the diagram below.

Caption: General experimental workflow for Sulpiride synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of Sulpiride, providing a comparison of reaction conditions, yields, and purity.

| Starting Material | Amine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Mthis compound | N-ethyl-2-aminomethyl tetrahydropyrrole | Glycerol | None | 90-95 | 10 | 88.4 | Not specified | [4][5] |

| This compound | 1-ethyl-2-aminomethyl pyrrolidine | Glycerol | None | 110 | 4 | 88.5 | 99.5 | [6] |

| Mthis compound | N-ethyl-2-aminomethyl pyrrolidine | Ethylene Glycol | HND-62 Solid Base | 85 | 4 | 95.2 | 99.95 | [4] |

| Mthis compound | (S)-1-ethyl-2-aminomethylpyrrolidine | None (Neat) | None | 90-100 | 5 | 93.8 | 99.2 | [7][8] |

Conclusion